molecular formula C17H9FN2O3 B2778967 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one CAS No. 931739-14-9

6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

Cat. No. B2778967
CAS RN: 931739-14-9
M. Wt: 308.268
InChI Key: OCENXOUQRXJFMZ-UHFFFAOYSA-N
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Description

6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one, also known as FPOC, is a chemical compound that has gained considerable attention among researchers due to its potential applications in various fields. This compound belongs to the class of chromone derivatives, which are known for their diverse biological activities. FPOC has been found to exhibit promising properties such as anti-inflammatory, anticancer, and antiviral activities.

Scientific Research Applications

Antibacterial Agents

Compounds with the 1,2,4-oxadiazole moiety have been studied for their potential as antibacterial agents. The presence of the fluorine atom and the oxadiazole ring in the structure of 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one could enhance its ability to interact with bacterial enzymes or proteins, leading to the inhibition of bacterial growth .

Antimicrobial Drug Development

The rapid growth of antimicrobial resistance has necessitated the development of new drugs. The structural features of this compound, such as the chromen-2-one backbone and the phenyl-oxadiazolyl moiety, may offer a platform for designing novel antimicrobial drugs with improved efficacy against resistant strains .

Molecular Docking Studies

Molecular docking studies are essential for predicting the interaction between a drug candidate and its target. This compound’s structure could be used in computational models to predict its binding affinity and selectivity towards various microbial enzymes, aiding in the optimization of its antimicrobial properties .

Pharmacokinetic Property Analysis

Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of a compound is crucial in drug development. The unique structure of this compound allows for in silico predictions of its pharmacokinetic properties, which can be valuable in early-stage drug discovery .

Synthesis of Derivatives

The core structure of this compound provides a versatile scaffold for the synthesis of various derivatives. These derivatives can be evaluated for a range of biological activities, potentially leading to the discovery of new therapeutic agents .

Study of Drug-Resistant Infections

The compound’s potential activity against drug-resistant bacteria makes it a candidate for studying the mechanisms of resistance and developing strategies to overcome it. Research in this area can contribute to the global effort against antimicrobial resistance .

properties

IUPAC Name

6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9FN2O3/c18-12-6-7-14-11(8-12)9-13(17(21)22-14)16-19-15(20-23-16)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCENXOUQRXJFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)F)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

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